molecular formula C6H5I B1590370 Iodobenzene-d5 CAS No. 7379-67-1

Iodobenzene-d5

Cat. No. B1590370
CAS RN: 7379-67-1
M. Wt: 209.04 g/mol
InChI Key: SNHMUERNLJLMHN-RALIUCGRSA-N
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Description

Iodobenzene-d5 is a deuterated derivative of iodobenzene. It’s often used as an internal standard or a reactant in various chemical reactions due to its deuterium atoms.



Synthesis Analysis

Iodobenzene-d5 can be synthesized through a process known as electrophilic aromatic substitution. In this process, benzene-d6 (a deuterated derivative of benzene) reacts with iodine in the presence of a Lewis acid catalyst.



Molecular Structure Analysis

The molecular structure of iodobenzene-d5 consists of a benzene ring (where all the hydrogen atoms are replaced by deuterium) with an iodine atom attached to one of the carbon atoms in the ring.



Chemical Reactions Analysis

Iodobenzene-d5 can participate in various chemical reactions, such as nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile.



Physical And Chemical Properties Analysis

Iodobenzene-d5 is a liquid at room temperature. It has a high boiling point due to the presence of iodine. The exact physical and chemical properties can vary depending on the purity and specific conditions.


Scientific Research Applications

1. Pd-Promoted Cross Coupling of Iodobenzene with Vinylgold

  • Summary of Application: This research involves the use of Iodobenzene-d5 in a novel Pd/Au vinylene complex synthesized through cyclization of σ,π-heterodinuclear (Pd/Au) acetylide .
  • Methods of Application: The σ,π-heterodinuclear (Pd/Au) acetylide reacts with iodobenzene to give a Pd vinyl species . The presence of a strong metallophilic Pd⋯Au interaction was found to facilitate phenyl transmetalation from Pd to Au, followed by reductive elimination at Au .
  • Results or Outcomes: The research demonstrated an unprecedented phenyl transmetalation from Pd to Au, which is a significant finding in the field of organometallic chemistry .

2. Halogen Bonding Induced by Iodobenzene

  • Summary of Application: This research involves the study of halogen bonding induced by Iodobenzene-d5 .
  • Methods of Application: The study involved the use of 3,5-bis-SF5-iodobenzene and o-SF5-substituted iodobenzene .
  • Results or Outcomes: It was found that 3,5-bis-SF5-iodobenzene was the most effective halogen bond donor, followed by o-SF5-substituted iodobenzene .

3. Iodobenzene as a Source of Chlorine

  • Summary of Application: Iodobenzene reacts with chlorine to give the complex, iodobenzene dichloride, which is used as a solid source of chlorine .
  • Methods of Application: The reaction involves the direct combination of iodobenzene with chlorine .
  • Results or Outcomes: The outcome of the reaction is iodobenzene dichloride, a solid source of chlorine .

4. Metal-Catalyzed Couplings

  • Summary of Application: Iodobenzene can serve as a substrate for the Sonogashira coupling, Heck reaction, and other metal-catalyzed couplings .
  • Methods of Application: These reactions proceed via the oxidative addition of iodobenzene .
  • Results or Outcomes: The result is the formation of coupled products, which are significant in the field of synthetic chemistry .

5. The Ionic States of Iodobenzene

  • Summary of Application: This research involves the study of the ionic states of iodobenzene .
  • Methods of Application: The study involved the use of high-resolution, synchrotron-excited photoelectron spectra (PES) and 1-photon, vacuum ultraviolet (VUV) absorption spectra of iodobenzene .
  • Results or Outcomes: The spectra of iodobenzene were found to be the most complex of the monohalobenzenes .

6. Inhibitory and Excitatory Effects of Iodobenzene

  • Summary of Application: This research involves the study of the inhibitory and excitatory effects of iodobenzene .
  • Methods of Application: The study involved the use of iodobenzene and the examination of its effects .
  • Results or Outcomes: The research suggested that inhibition suppresses excitation during exposure but fades afterwards more rapidly than excitation .

Safety And Hazards

Like many chemical compounds, iodobenzene-d5 should be handled with care. It should be stored in a cool, dry place, away from heat and open flames. Always use appropriate safety equipment when handling this compound.


Future Directions

The use of deuterated compounds like iodobenzene-d5 in chemical research and pharmaceutical development is a growing field. Future research may focus on developing new synthesis methods and exploring new applications for these compounds.


Please note that this is a general overview and may not include all the latest findings and advancements related to iodobenzene-d5. For a comprehensive analysis, please refer to the latest academic research and publications.


properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHMUERNLJLMHN-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])I)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477744
Record name Iodobenzene-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodobenzene-d5

CAS RN

7379-67-1
Record name Iodobenzene-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodobenzene-d5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
S Safe… - Journal of Labelled …, 1970 - apps.dtic.mil
PREPARATION OF IODOBENZENE-D5 AND DIPHENYLACETYLENE-D5, … Iodobenzene-d5 was prepared from readily available benzene-d6. Benzene-d6 was monoiodinated by …
Number of citations: 4 apps.dtic.mil
L Xie, Y Zhao, L Sheng, S Feng, A Shen… - Journal of Labelled …, 2022 - Wiley Online Library
… DMF and iodobenzene-D5 were used as internal standards for 1H NMR and 2H NMR, respectively. The abundance results for all three sites in ethanol are shown in Table 2. The …
CB Aakeröy, TK Wijethunga, MA Haj, J Desper… - …, 2014 - pubs.rsc.org
In order to examine the competition between hydrogen bonds and halogen bonds when confronted with a probe molecule containing multiple potential acceptor sites and one hydrogen-…
Number of citations: 72 pubs.rsc.org
CB Aakeröy, TK Wijethunga, J Desper - Journal of Molecular Structure, 2014 - Elsevier
A series of co-crystallization experiments were performed using four multi-topic N-heterocyclic acceptor molecules and nine aromatic halogen-bond donors in order to establish how …
Number of citations: 82 www.sciencedirect.com
K Ebihara, H Hiura, H Takahashi - The Journal of Physical …, 1992 - ACS Publications
… Diphenylacetylene-ds was obtained by the reaction of copper(I) phenylacetylide and iodobenzene-d5,15 which was derived from commercially available aniline-ds (Aldrich, 98 atom % …
Number of citations: 9 pubs.acs.org
X Zhang - 1995 - search.proquest.com
… Without pyrolysis [Figure 4-5(a)], the spectrum of iodobenzene- d5 shows its IP to be 8.81 eV. With pyrolysis [Figure 4-5(b)], the spectrum is from phenyl- d3radical. In Figure 4-5(b), there …
Number of citations: 1 search.proquest.com
LN Berntsen, A Nova - ChemCatChem - Wiley Online Library
The use of diaryliodonium salts in organic reactions has rapidly increased in the last decade because of their efficiency in arylation reactions. Despite this, mechanistic investigations …
S De Ornellas, TE Storr, TJ Williams… - Current Organic …, 2011 - ingentaconnect.com
… Using iodobenzene-d5, the arylation reaction was carried out with both KOtBu and LiOtBu. When KOtBu was used, hydrogen incorporation is observed in the ortho-position. No such …
Number of citations: 45 www.ingentaconnect.com
JM Demassa - 1991 - search.proquest.com
Diaryliodonium salts have received much attention as photoactivated curing agents for many applications. Irradiation of a film containing a diaryliodonium salt leads to the formation of a …
Number of citations: 0 search.proquest.com
T Williams - 2013 - etheses.whiterose.ac.uk
… KOtBu, when used with iodobenzene-d5 resulted in 1H-incorporation at the ortho position of the arene. The authors explain that this suggests a benzyne mechanism. No such …
Number of citations: 1 etheses.whiterose.ac.uk

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